molecular formula C20H12FNO3S B2756289 N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883955-10-0

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2756289
CAS No.: 883955-10-0
M. Wt: 365.38
InChI Key: OGPMHUIMEOJXRU-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a chromen-4-one core substituted with a 4-fluorophenyl group at position 3 and a thiophene-2-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMHUIMEOJXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Synthesis of 4-fluorophenyl chromenone: This step involves the condensation of 4-fluorobenzaldehyde with a suitable chromenone precursor under acidic or basic conditions.

    Formation of the thiophene carboxamide: The chromenone derivative is then reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling agents such as EDC·HCl or HATU to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thiophene carboxamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Chromenone-Based Derivatives

describes analogs of N-(4-oxo-4H-chromen-2-yl)benzamide with halogen or nitro substituents. Key differences include:

Compound Substituent(s) Melting Point (°C) Yield (%) Bioactivity Notes
Target Compound 4-Fluorophenyl, thiophene Not reported Not reported Likely enhanced π-π stacking due to thiophene
2-Fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide 2-Fluorobenzamide 194 40 Unreported, but fluorination may improve membrane permeability
4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide 4-Nitrobenzamide 323 78 Nitro group may confer redox activity

Key Observations :

  • Higher melting points in nitro-substituted derivatives (e.g., 323°C) suggest increased crystallinity compared to fluoro analogs .

Thiophene-2-Carboxamide Derivatives with Antifungal Activity

highlights fluorophenyl- and chlorophenyl-substituted thiophene carboxamides as potent antifungal agents:

Compound ID Structure Features EC50 (μmol/L) Target Fungus
7c 4-Fluorophenethyl, pyrazole 11.6 Rhizoctonia solani
7j 2-Fluorophenyl, pyrazole 28.9 Fusarium graminearum
Target 4-Fluorophenyl, chromenone Not reported Hypothesized activity via SDH inhibition

Key Observations :

  • The pyrazole ring in 7c and 7j enhances interactions with succinate dehydrogenase (SDH), as shown via molecular docking .
  • The target compound’s chromenone core may provide additional hydrogen-bonding sites with SDH, similar to benzamide derivatives in .

Sulfamoyl and Sulfonyl Derivatives

and describe thiophene carboxamides with sulfamoyl/sulfonyl groups:

Compound ID Substituents Molecular Weight Bioactivity Notes
F391-0527 3-(Methyl(phenyl)sulfamoyl), 4-(3-fluorophenyl) 484.54 High molecular weight may reduce bioavailability
F391-0045 3-(Methyl(phenyl)sulfamoyl), 4-phenyl 466.55 Similar to F391-0527 but lacks dual fluorine
Compound 3-[(4-Chlorobenzyl)sulfonyl] 426.34 Chlorine substituents may enhance electrophilicity

Key Observations :

  • The target compound’s lack of sulfonyl groups may favor better pharmacokinetics.

Key Observations :

  • High-yield syntheses (e.g., 84% for Compound 15) suggest microwave-assisted methods (as in ) could be adapted for the target compound.
  • The target compound’s melting point is unreported, but fluorophenyl groups (as in ) typically confer moderate melting points (194–323°C).

Biological Activity

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly its interaction with the STING (Stimulator of Interferon Genes) protein, which plays a crucial role in the immune response.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FNOSC_{11}H_{8}FNOS with a molecular weight of approximately 221.251 g/mol. The compound features a chromenone core, a fluorophenyl group, and a thiophene carboxamide moiety, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves acting as an agonist for the STING protein. This interaction is significant as STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are critical for the host's defense against pathogens and tumors.

Pharmacodynamics

The pharmacodynamic properties of this compound are influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from various sources (viral, bacterial, or host origin). The binding affinity to STING is enhanced in environments rich in dsDNA, suggesting that the compound may have applications in immunotherapy.

Biological Activity and Research Findings

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound could have anticancer effects due to its ability to activate STING, which is linked to tumor immunity.
  • Fluorescent Probes : The chromenone core allows for investigations into its use as a fluorescent probe in biological systems, enhancing imaging techniques in cellular biology .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of related chromenone derivatives, providing insights into their mechanisms and potential applications:

CompoundActivityIC50 ValueReference
3bAChE Inhibition10.4 μM
3eBChE Inhibition5.4 μM
3cCOX-2 InhibitionModerate
3dLOX InhibitionModerate

These compounds demonstrate varying degrees of inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX), indicating that modifications to the chromenone structure can significantly affect biological activity.

Q & A

Q. What are the key structural features of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide that influence its reactivity and biological interactions?

The compound combines a chromen-4-one core substituted with a 4-fluorophenyl group at position 3 and a thiophene-2-carboxamide moiety. The fluorophenyl group enhances electron-withdrawing effects, while the carboxamide group provides hydrogen-bonding capabilities. These features are critical for interactions with biological targets like kinases or enzymes. Structural confirmation requires techniques such as X-ray crystallography (e.g., using SHELX or WinGX ) and NMR spectroscopy .

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

Synthesis typically involves multi-step organic reactions, including:

  • Coupling of chromen-4-one precursors with thiophene-2-carboxylic acid derivatives under amide-forming conditions (e.g., EDC/HOBt).
  • Fluorination steps for the phenyl ring (e.g., using fluorinating agents like DAST). Full characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity validation should include HPLC (>95%) and melting point consistency with literature .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

Prioritize target-based assays (e.g., kinase inhibition or receptor binding) guided by structural analogs. For example, fluorophenyl-thiophene derivatives have shown activity against MAPK1 . Use in vitro enzymatic assays with IC₅₀ determination and cell-based viability tests (e.g., MTT assay). Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s solubility and binding affinity?

Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) can optimize the compound’s geometry and predict electrostatic potential surfaces. Molecular Dynamics (MD) simulations with explicit solvent models (e.g., PCM ) estimate solubility parameters. For binding affinity, dock the compound into target protein structures (e.g., from PDB) using software like AutoDock Vina, focusing on key interactions like π-π stacking with fluorophenyl and hydrogen bonding with carboxamide .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or crystallographic disorder)?

  • For NMR discrepancies: Use 2D techniques (COSY, HSQC) to assign overlapping signals or confirm stereochemistry. Compare with analogous compounds (e.g., N-(4-Fluorophenyl)thiophene-2-carboxamide ).
  • For crystallographic disorder: Refine data with SHELXL using PART commands and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and residual density maps .

Q. How can researchers optimize reaction conditions to improve yield during scale-up synthesis?

  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd-based for coupling reactions).
  • Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry).
  • Monitor intermediates via LC-MS to isolate bottlenecks. Reference protocols for similar sulfamoyl-thiophene derivatives .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Cellular thermal shift assay (CETSA): Confirm target engagement by measuring protein stability shifts upon compound binding.
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/k𝒹) for putative targets.
  • CRISPR-Cas9 knockouts: Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

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